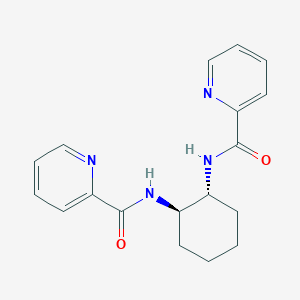

(R,R)-DACH-pyridyl TROST ligand

Description

Significance of Chirality in Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry. numberanalytics.com The significance of chirality is profound, particularly in biological systems where the different enantiomers of a molecule can have vastly different biological activities. numberanalytics.comnumberanalytics.com For instance, one enantiomer of a drug might be therapeutically effective, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide. numberanalytics.commdpi.com Consequently, the ability to synthesize single enantiomers of chiral molecules is of paramount importance in drug development and other areas of chemical synthesis. researchgate.netnih.gov This has driven the demand for methods that can produce enantiomerically pure compounds, with asymmetric catalysis being one of the most efficient strategies. researchgate.net

Evolution of Ligand Design for Enantioselective Transformations

The development of chiral ligands has been a central theme in the advancement of asymmetric catalysis. pnas.org Early efforts in the 1960s and 1970s laid the foundation for the field, with the design of the first effective chiral ligands for hydrogenation reactions. numberanalytics.com A significant breakthrough was the introduction of C2-symmetric ligands, which possess a twofold rotational axis of symmetry. This design principle reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. pnas.orgpnas.org

Over the decades, the design of chiral ligands has evolved from empirical screening to a more rational, mechanism-based approach. pnas.org This has led to the development of "privileged ligands," which are effective in a wide range of reactions. pnas.org The evolution of ligand design has also seen a shift from solely relying on steric hindrance to control stereochemistry to incorporating noncovalent interactions, such as hydrogen bonding, to achieve precise stereocontrol. mdpi.com Furthermore, the development of modular ligands, which can be easily modified, has allowed for the fine-tuning of electronic and steric properties to suit specific catalytic transformations. pnas.org This continuous innovation in ligand design has expanded the scope of asymmetric catalysis to a vast array of chemical reactions. acs.orgnih.govnih.govacs.org

Overview of Diamine-Derived Chiral Ligands in Homogeneous Catalysis

Diamine-derived ligands are a prominent class of chiral ligands used in homogeneous catalysis. thieme-connect.comnii.ac.jp These ligands, often derived from chiral 1,2-diamines like 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions. thieme-connect.comnii.ac.jpwikipedia.org The success of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment. numberanalytics.com

The Trost group, in particular, has pioneered the use of C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH) in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. wikipedia.orgsigmaaldrich.com These ligands have demonstrated high efficiency and enantioselectivity in the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. sigmaaldrich.comwikipedia.org The modular nature of these DACH-based ligands allows for the synthesis of a library of ligands with varying steric and electronic properties by modifying the amide substituents. This adaptability has made them invaluable tools for the synthesis of a wide array of chiral molecules. sigmaaldrich.com More recent developments have also explored polymeric chiral diamine ligands, which can offer advantages in catalyst recyclability and reuse. nih.govacs.org

(R,R)-DACH-pyridyl TROST ligand

The this compound is a specific member of the Trost ligand family, characterized by the presence of pyridyl groups attached to the diamine backbone. This structural feature imparts unique electronic and steric properties to the ligand, influencing its behavior in catalytic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₄O₂ mendelchemicals.comsigmaaldrich.comscbt.com |

| Molecular Weight | 324.38 g/mol mendelchemicals.comsigmaaldrich.comscbt.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 171-176 °C sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D -97.0°, c = 1 in methanol (B129727) sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 218290-24-5 mendelchemicals.comsigmaaldrich.comscbt.com |

The this compound is primarily employed as a chiral ligand in palladium-catalyzed asymmetric reactions, most notably in asymmetric allylic alkylation (AAA). In this role, it coordinates with a palladium precursor to form a chiral catalyst. This catalyst then facilitates the enantioselective attack of a nucleophile on an allylic substrate, leading to the formation of a chiral product with high enantiomeric excess. The pyridyl nitrogen atoms in the ligand can influence the electronic properties of the palladium center and may also participate in secondary interactions that affect the stereochemical outcome of the reaction. The specific steric and electronic environment created by the this compound is crucial for achieving high levels of asymmetric induction in these transformations.

Table 2: Research Findings on the Application of DACH-derived Ligands

| Ligand Variant | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| (R,R)-DACH-phenyl | Pd-catalyzed AAA | Achieves high yields (81%) and excellent enantioselectivity (-97% ee). | |

| (S,S)-DACH-Naphthyl | Pd-catalyzed AAA | Fails to produce a product, likely due to significant steric hindrance. | |

| (R,R)-DACH-pyridyl | Pd-catalyzed AAA | The pyridyl groups introduce distinct electronic and steric properties compared to phenyl or naphthyl variants, potentially enhancing substrate scope and selectivity. The Lewis basicity of the pyridine (B92270) may also stabilize the transition metal. | rsc.org |

| (R,R)-DACH derivatives | Asymmetric Hydrogen Transfer Reduction | Rhodium complexes of N-substituted (R,R)-DACH derivatives showed moderate enantioselectivities (up to 57% ee) in the reduction of acetophenone. | researchgate.net |

The pyridyl groups in the this compound introduce unique electronic and steric characteristics when compared to the more common phenyl or naphthyl substituted Trost ligands. The nitrogen atom in the pyridine ring is more Lewis basic than a carbon atom in a phenyl ring, which can lead to stronger coordination to the metal center and potentially stabilize the catalytic species. This can influence the reactivity and selectivity of the catalyst. In some cases, ligands containing pyridyl groups have been observed to decompose under certain oxidative conditions to form pyridine-2-carboxylic acid, which can then act as the active catalytic species. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201551-23-7 | |

| Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The R,r Dach Pyridyl Trost Ligand: Origins and Design Principles

Historical Context of the Trost Group's Contributions to Asymmetric Catalysis

The development of the (R,R)-DACH-pyridyl TROST ligand is rooted in the extensive work of Barry M. Trost and his research group in the area of asymmetric catalysis. stanford.edustanford.edu A major focus of the Trost group has been the development of "chemists' enzymes," which are non-peptidic, transition metal-based catalysts capable of performing highly selective chemical transformations. stanford.edu This research emphasizes atom economy, aiming to maximize the incorporation of starting materials into the final product to minimize waste. chem-station.com

A cornerstone of the Trost group's contributions is the Trost asymmetric allylic alkylation (AAA), an enantioselective version of the Tsuji-Trost reaction. synarchive.comwikipedia.org This palladium-catalyzed reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile. synarchive.com The introduction of chiral phosphine (B1218219) ligands was a significant advancement, enabling high levels of enantioselectivity and diastereoselectivity under mild conditions. wikipedia.org The Trost AAA is a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, making it a powerful tool in the synthesis of complex molecules. wikipedia.orgacs.orgnih.gov

The Trost group has pioneered the use of C2-symmetric diaminocyclohexyl (DACH) based ligands in these reactions, which have proven to be highly effective in achieving excellent yields and high enantioselectivity. sigmaaldrich.com The development of these ligands has facilitated the rapid synthesis of a wide array of chiral products. sigmaaldrich.com

Design Rationale and Structural Features of C2-Symmetric Chiral Diamine Ligands

The design of chiral ligands is a critical aspect of asymmetric catalysis. For a long time, C2-symmetric ligands have been prominent in this field. nih.govresearchgate.net The rationale behind using C2-symmetric ligands, which possess a twofold rotational axis, is to reduce the number of possible isomeric metal complexes and diastereomeric transition states. nih.gov This simplification can lead to higher enantioselectivity by minimizing competing, less selective reaction pathways. nih.gov

Chiral diamines are a particularly important class of ligands due to their ability to effectively coordinate with transition metals. researchgate.net The trans-1,2-diaminocyclohexane (DACH) backbone is a widely used chiral scaffold in the design of these ligands. core.ac.ukresearchgate.net The DACH unit provides a rigid and well-defined stereochemical environment, which is essential for inducing high levels of asymmetry in catalytic reactions. core.ac.uk The chirality of the DACH backbone, available as both (1R,2R) and (1S,2S) enantiomers, is fundamental to achieving enantioselectivity. core.ac.uk

The general structure of Trost-type ligands involves the connection of two phosphine-containing aromatic groups to the two nitrogen atoms of the DACH scaffold. wikipedia.org This design creates a "chiral pocket" around the metal center, which controls the approach of the reactants and dictates the stereochemical outcome of the reaction. acs.org

Specificity of the (R,R)-DACH-pyridyl Ligand Framework in Asymmetric Catalysis

The this compound is a specific variant within the broader family of Trost ligands. It is derived from (1R,2R)-diaminocyclohexane and features pyridyl groups attached to the amide nitrogens. nih.gov This particular design introduces unique electronic and steric properties compared to the more common phenyl or naphthyl versions of the Trost ligand.

The nitrogen atoms within the pyridine (B92270) rings can influence the electronic environment of the palladium catalyst, which can in turn affect the reactivity and selectivity of the catalytic system. The synthesis of such heterocyclic Trost ligands involves the condensation of (1R,2R)-1,2-diaminocyclohexane with the corresponding phosphino-heterocyclic carboxylic acid, such as 2-(diphenylphosphino)nicotinic acid. umich.edu

Research has shown that these pyridyl-containing ligands can be used in palladium-catalyzed asymmetric allylic alkylation reactions with various nucleophiles. umich.edu While in some cases they have been reported to give lower enantioselectivities than their non-heterocyclic counterparts, their distinct properties can be advantageous for specific substrates and reaction types, thereby expanding the scope of the Trost AAA. umich.edu

Table 1: Selected Applications of (R,R)-DACH-pyridyl and Related Trost Ligands in Asymmetric Allylic Alkylation.

| Nucleophile | Substrate Type | Ligand | Enantiomeric Excess (ee) | Reference |

| Malonates | Cyclic allylic acetates | (R,R)-DACH-phenyl | High | sigmaaldrich.com |

| Barbituric acid derivatives | Allylic acetates | Trost-type | High | sigmaaldrich.com |

| β-keto esters | Allylic acetates | Trost-type | High | sigmaaldrich.com |

| Alcohols | Allylic carbonates | Trost-type | High | sigmaaldrich.com |

| Amines | Allylic acetates | Trost-type | High | sigmaaldrich.com |

| Hydantoin | Allylic carbonates | (R,R)-DACH-naphthyl | 96% | nih.gov |

Advanced Synthetic Methodologies for the R,r Dach Pyridyl Trost Ligand

Strategies for Enantiomerically Pure (R,R)-DACH-pyridyl TROST Ligand Synthesis

The synthesis of the enantiomerically pure this compound fundamentally relies on the amide coupling of two key building blocks: enantiopure (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) and a derivative of 2-picolinic acid. The stereochemical integrity of the final ligand is contingent on the chirality of the DACH backbone, making the use of enantiomerically pure starting materials paramount.

A prevalent and effective strategy for the synthesis involves the reaction of (R,R)-DACH with two equivalents of an activated 2-picolinic acid derivative. The most common activation method involves the in-situ formation of an acyl chloride or the use of peptide coupling reagents to facilitate the amide bond formation.

A highly efficient and scalable protocol, developed for the analogous (S,S)-DACH-phenyl Trost ligand, provides a robust template for the synthesis of the pyridyl variant. thieme-connect.comresearchgate.netthieme.de This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent in acetonitrile (B52724) (CH3CN). The reaction proceeds by first activating the carboxylic acid with CDI to form an acylimidazolide intermediate. Subsequent addition of (R,R)-DACH and catalytic imidazole (B134444) hydrochloride promotes the amidation. This process has been shown to produce the desired ligand in high yield and with excellent enantiomeric excess (>99% ee) after a simple filtration, thereby avoiding the need for column chromatography. thieme-connect.comresearchgate.net

The general synthetic scheme can be represented as follows:

2-Picolinic acid + Activating Agent ⟶ Activated 2-Picolinic acid

Activated 2-Picolinic acid + (R,R)-1,2-diaminocyclohexane ⟶ this compound

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproducts | Notes |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole, CO2 | Efficient and cost-effective for large-scale synthesis. |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | Byproducts are easily removed during aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | High coupling efficiency but HMPA is a known carcinogen. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer alternative to BOP. |

Optimization of Reaction Conditions for Ligand Preparation

The optimization of reaction conditions is critical to maximize the yield and purity of the this compound. Key parameters that are typically screened include the choice of coupling reagent, solvent, temperature, and the use of additives.

For the CDI-mediated coupling, the reaction temperature plays a crucial role. While the initial activation of the carboxylic acid can proceed at room temperature, the subsequent amidation often requires heating to achieve a reasonable reaction rate and high conversion. thieme-connect.com A study on the synthesis of the phenyl analogue demonstrated that heating the reaction mixture to 80-82 °C for several hours was optimal. thieme-connect.com

The choice of solvent is also critical. Acetonitrile has proven to be an effective solvent for this transformation, facilitating both the reaction and the subsequent purification by crystallization. thieme-connect.com Other solvents such as dichloromethane (B109758) (DCM) are also commonly used in amide coupling reactions.

The use of additives can significantly impact the reaction efficiency. In the CDI-mediated synthesis of the phenyl analogue, the addition of catalytic amounts of imidazole hydrochloride was found to be beneficial. thieme-connect.comresearchgate.net This additive likely acts as a proton source to activate the acylimidazolide intermediate, thereby accelerating the rate of amidation.

Table 2: Illustrative Optimization Parameters for Trost-type Ligand Synthesis

| Parameter | Variation | Observation |

| Coupling Reagent | CDI vs. EDCI | CDI can offer advantages in terms of cost and ease of purification for large-scale preparations. thieme-connect.com |

| Solvent | Acetonitrile vs. Dichloromethane | Acetonitrile can be advantageous for direct crystallization of the product. thieme-connect.com |

| Temperature | Room Temperature vs. 82 °C | Elevated temperatures are often necessary for complete amidation. thieme-connect.com |

| Additive | None vs. Imidazole Hydrochloride | Catalytic imidazole hydrochloride can accelerate the reaction rate. thieme-connect.comresearchgate.net |

Purification Techniques and Enantiomeric Purity Assessment in Ligand Synthesis

The purification of the this compound to a high degree of chemical and enantiomeric purity is essential for its successful application in asymmetric catalysis.

Purification Techniques:

Recrystallization: This is a highly effective method for purifying the solid ligand. The choice of solvent is critical, with the ideal solvent being one in which the ligand is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Trost-type ligands, crystallization from a solvent mixture such as acetonitrile/water has been shown to be effective in removing unreacted starting materials and byproducts, yielding a product with high purity. thieme-connect.com

Column Chromatography: While scalable syntheses aim to avoid chromatographic purification, it remains a valuable tool for small-scale preparations or for the removal of closely related impurities. Silica gel is the most common stationary phase used for the purification of these ligands.

Enantiomeric Purity Assessment:

The determination of the enantiomeric excess (ee) of the synthesized ligand is crucial. The most widely used and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC) .

Chiral Stationary Phases (CSPs): Chiral HPLC utilizes columns containing a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is determined empirically for each specific ligand.

Detection: The separated enantiomers are typically detected using a UV detector. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. For the this compound, its aromatic nature makes UV detection highly sensitive.

Development of Novel Synthetic Routes to Analogues and Derivatives

The modular nature of the this compound allows for the systematic development of analogues and derivatives to fine-tune its steric and electronic properties. This is a key strategy for expanding the scope and improving the efficiency of the catalytic systems in which it is employed.

Modification of the Pyridine (B92270) Ring:

The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents onto the pyridine rings. This can be achieved by utilizing appropriately substituted 2-picolinic acids as starting materials in the synthesis. For example, the use of a 4-chloro-2-picolinic acid would introduce an electron-withdrawing group, which could impact the Lewis basicity of the pyridine nitrogen and its coordination to the metal center.

Modification of the DACH Backbone:

While the (R,R)-1,2-diaminocyclohexane backbone is a hallmark of this class of ligands, the synthesis of derivatives with other chiral diamine backbones has been explored for other Trost-type ligands. wikipedia.org This allows for a systematic investigation of the influence of the diamine structure on the catalytic outcome.

Development of Novel Synthetic Routes:

While the amide coupling approach is well-established, research into alternative synthetic routes could provide access to novel analogues. For instance, the development of post-synthesis functionalization methods could allow for the modification of the ligand scaffold after its initial construction.

The exploration of these synthetic avenues is crucial for the continued development of more effective and versatile chiral catalysts based on the DACH-pyridyl TROST ligand framework.

Coordination Chemistry and Metal Complexation of R,r Dach Pyridyl Trost Ligand

Ligand-Metal Binding Modes and Chelation Properties

The (R,R)-DACH-pyridyl Trost ligand functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridyl groups and the two amide nitrogen atoms. This chelation forms a stable five-membered ring with the metal, creating a chiral environment around the metal center. This defined stereochemistry is fundamental to its effectiveness in asymmetric catalysis. The rigid cyclohexane (B81311) backbone of the DACH moiety locks the complex into a specific conformation, which is essential for inducing high enantioselectivity in catalytic reactions.

Formation of Catalytically Active Metal-Ligand Complexes (e.g., Palladium-Based)

The this compound is particularly effective in forming catalytically active complexes with palladium. These complexes are central to asymmetric allylic alkylation (AAA) reactions. The formation of the active catalyst typically involves the in-situ reaction of the ligand with a palladium precursor, such as a palladium(II) salt or a palladium(0) complex. The resulting palladium-ligand complex creates a chiral pocket that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

The mechanism of action involves the coordination of the ligand to the palladium catalyst. This complex then facilitates the asymmetric allylic alkylation reaction. The chiral environment established by the ligand is key to achieving high enantioselectivity in the product formation.

Spectroscopic and Spectrometric Characterization of Metal-Ligand Adducts

The interaction between the this compound and metal ions can be investigated using various spectroscopic and spectrometric techniques. Techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS), Circular Dichroism (CD), UV-vis spectroscopy, and Electron Paramagnetic Resonance (EPR) can confirm the formation of metal-protein adducts. nih.gov X-ray diffraction (XRD) analysis provides detailed three-dimensional structural information of these adducts. nih.gov

For instance, in the study of a similar metal-ligand complex with a protein, ESI-MS was used to identify the signals of the free protein and the adducts formed. nih.gov This multi-faceted approach allows for a comprehensive characterization of the metal-ligand complexes, providing insights into their structure and bonding.

Influence of Ligand Conformation on Metal Coordination Geometry

The conformation of the this compound significantly influences the coordination geometry of the resulting metal complex. The rigid (R,R)-1,2-diaminocyclohexane backbone pre-organizes the pyridyl-amide coordinating units, leading to a well-defined and predictable coordination sphere around the metal center. This conformational rigidity is a key design element of Trost-type ligands, as it minimizes the number of possible conformations of the catalyst-substrate complex, thereby enhancing enantioselectivity. The specific dihedral angles and spatial arrangement of the pyridyl groups, dictated by the chiral scaffold, create a unique chiral pocket that is crucial for stereocontrol.

Mechanistic Investigations of Catalysis Mediated by R,r Dach Pyridyl Trost Ligand Complexes

Catalytic Cycles in (R,R)-DACH-pyridyl TROST Ligand-Mediated Reactions

The catalytic cycles involving the this compound are generally understood to follow the well-established Tsuji-Trost mechanism for palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.net This cycle is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. The key steps in this catalytic loop are outlined below:

Oxidative Addition: The cycle commences with the oxidative addition of a Pd(0) complex, bearing the this compound, to an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate). This step forms a cationic η³-allylpalladium(II) intermediate and releases the leaving group. The C₂-symmetric chiral ligand establishes a defined chiral environment around the metal center from the very beginning of the catalytic process.

Nucleophilic Attack: The subsequent and often rate-determining and enantio-determining step involves the attack of a nucleophile on one of the termini of the η³-allyl group. The attack typically occurs on the face of the allyl group opposite to the palladium atom, in an outer-sphere fashion. nih.gov The choice of which terminus is attacked (regioselectivity) and from which face of the nucleophile (enantioselectivity) is controlled by the chiral ligand.

Reductive Elimination: Following the nucleophilic addition, the resulting Pd(II) complex undergoes reductive elimination to release the alkylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of the this compound, the pyridyl nitrogen atoms can play a role in modulating the electronic properties of the palladium center, potentially influencing the rates of oxidative addition and reductive elimination. Furthermore, the ability of the pyridyl groups to act as hydrogen bond acceptors may influence the interaction with certain nucleophiles or substrates, adding another layer of control to the catalytic process.

Role of the Ligand in Enantioselective Induction and Stereocontrol

The remarkable enantioselectivity achieved with the this compound stems from its well-defined C₂-symmetric chiral architecture. The stereocontrol is exerted primarily during the nucleophilic attack on the η³-allylpalladium intermediate. Several factors contribute to this high degree of stereochemical communication:

Chiral Pocket: The (1R,2R)-diaminocyclohexane backbone provides a rigid and stereochemically defined scaffold. This creates a "chiral pocket" around the palladium center, which differentiates between the two enantiotopic faces of the incoming nucleophile and the two termini of the allyl group.

Hydrogen Bonding: The amide functionalities of the ligand are capable of forming hydrogen bonds. These non-covalent interactions can pre-organize the transition state by interacting with the nucleophile or the leaving group of the substrate. This is a key feature of the broader Trost ligand family. The pyridyl nitrogen atoms of this specific ligand can also participate in hydrogen bonding, offering additional sites for interaction and potentially enhancing the organization of the transition state assembly.

Steric and Electronic Effects: The pyridyl groups, while electronically different, are sterically less demanding than the phenyl or naphthyl groups found in other Trost ligands. This can influence the accessibility of the allyl termini to the nucleophile and may be advantageous for certain substrate classes. DFT studies on related systems have shown that the interaction between the allyl moiety and the incoming nucleophile, rather than just steric clashes with the ligand, can be a dominant factor in determining enantioselectivity. nih.gov

The combination of these effects creates a highly ordered transition state where one pathway for nucleophilic attack is significantly favored over all others, leading to the formation of one enantiomer of the product in high excess.

Intermediates and Transition States in Catalytic Pathways

The central intermediate in reactions catalyzed by palladium-Trost ligand complexes is the cationic η³-allylpalladium(II) complex . While the isolation and full characterization of such intermediates with the this compound are not extensively reported, extensive studies on the standard Trost ligands provide a clear picture of their structure. In these intermediates, the bidentate ligand chelates to the palladium, and the allyl substrate is bound in a η³-fashion.

The transition state of the enantio-determining step involves the approach of the nucleophile to this palladium-allyl intermediate. Computational studies on related Trost ligand systems have been instrumental in elucidating the geometry of these transition states. These studies suggest that the "flaps" of the chiral ligand, created by the aromatic groups, effectively guide the nucleophile to one of the allyl termini. The amide N-H groups can form hydrogen bonds with the nucleophile, further locking in a specific orientation for the attack.

For the (R,R)-DACH-pyridyl variant, it is hypothesized that the pyridyl nitrogen could interact with protic nucleophiles or additives, or that its lone pair could influence the electronic environment of the palladium center, thereby subtly altering the energy landscape of the transition states and potentially enhancing selectivity.

Kinetic and Thermodynamic Aspects of Ligand-Substrate Interactions

Detailed kinetic and thermodynamic studies specifically for the this compound are limited in the publicly available literature. However, general principles from related systems can be applied.

Thermodynamics: The initial binding of the this compound to the Pd(0) precursor is a thermodynamically favorable process, leading to the formation of a stable active catalyst. The stability of the η³-allylpalladium intermediate is also a key thermodynamic parameter. The relative energies of the diastereomeric transition states leading to the two possible product enantiomers determine the enantiomeric excess of the reaction. A large energy difference (ΔΔG‡) between these two transition states is required for high enantioselectivity.

The electronic properties of the pyridyl group, being more electron-withdrawing than a phenyl group, would be expected to make the palladium center more electrophilic. This could influence the thermodynamics of substrate binding and the kinetics of nucleophilic attack.

Spectroscopic Probing of Reaction Mechanisms (e.g., In Situ NMR, IR)

Spectroscopic techniques are invaluable for elucidating reaction mechanisms, identifying intermediates, and understanding ligand-metal interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the ligand and its palladium complexes. Upon coordination to palladium, shifts in the signals of the pyridyl and cyclohexyl protons of the ligand are expected. biointerfaceresearch.com Variable-temperature NMR studies can provide insights into the dynamic behavior of the complexes in solution. capes.gov.br In situ NMR monitoring of a catalytic reaction can, in principle, allow for the direct observation of the formation and consumption of the η³-allylpalladium intermediate and the final product, providing real-time kinetic information.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly useful for observing the coordination of the ligand to the metal center. The stretching frequencies of the C=O (amide) and C=N (pyridyl) groups are expected to shift upon complexation with palladium. nih.govresearchgate.net For example, a decrease in the C=O stretching frequency can indicate its involvement in hydrogen bonding within the catalytic complex. Monitoring changes in the IR spectrum during a reaction can provide evidence for the formation of intermediates.

While specific in situ spectroscopic studies dedicated to unraveling the mechanism of this compound-mediated catalysis are not widely available, the characterization of related palladium-pyridyl complexes demonstrates the utility of these methods. For instance, studies on palladium complexes with other pyridyl-containing ligands have used IR spectroscopy to confirm the involvement of the pyridyl nitrogen in bonding to the palladium ion, as evidenced by changes in the pyridyl nitrogen stretching frequency. researchgate.net

Applications of R,r Dach Pyridyl Trost Ligand in Enantioselective Synthesis

Asymmetric Allylic Alkylation (AAA) with (R,R)-DACH-pyridyl TROST Ligand Complexessigmaaldrich.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The palladium/(R,R)-DACH-pyridyl TROST ligand system is a prominent catalyst for these reactions, creating a chiral environment that dictates the facial selectivity of nucleophilic attack on a π-allyl palladium intermediate. sigmaaldrich.comnih.gov

Substrate Scope and Limitations in AAA

The utility of the this compound and its analogues is demonstrated in their application with a variety of substrates. A notable example is the enantioselective Pd-catalyzed allylic alkylation of acyclic α-fluoro-β-ketoesters. While such substrates have historically presented challenges, often yielding modest enantioselectivities, the use of the Trost ligand family has led to significantly improved outcomes. nih.gov

Research has shown that the choice of ester group within the nucleophile can have a substantial impact on the reaction's success. For instance, in the allylation of α-fluoro-β-ketoesters, switching from ethyl esters to tert-butyl esters generally results in higher enantioselectivities. nih.gov This is attributed to a "gearing effect" which will be discussed in section 6.1.3.

The reaction accommodates β-ketoesters with a range of aromatic substituents, including those with both electron-donating and electron-withdrawing groups. However, the position of the substituent on the aromatic ring can influence the enantiomeric excess (ee) of the product. nih.gov

Table 1: Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters using a Trost Ligand Catalyst System nih.gov The following data was obtained using the closely related (R,R)-DACH-phenyl Trost ligand, and illustrates the general substrate scope for this class of ligands.

| Aryl Group (Ar) | Product | Yield (%) | ee (%) |

| Phenyl | 3a | 70 | 78 |

| 4-Fluorophenyl | 3b | 73 | 75 |

| 4-Chlorophenyl | 3c | 75 | 77 |

| 4-Bromophenyl | 3d | 78 | 76 |

| 4-Methoxyphenyl | 3e | 65 | 78 |

| 3-Methoxyphenyl | 3f | 68 | 81 |

| 2-Tolyl | 3g | 61 | 86 |

| 2-Naphthyl | 3h | 71 | 79 |

One limitation observed is that while ether-based solvents can enhance enantioselectivity, they often lead to lower conversions. Toluene has been identified as a suitable solvent that balances conversion rates with high enantioselectivity. nih.gov Furthermore, while the DACH-Trost ligand family is robust, highly sterically hindered substrates can pose a challenge. The relatively smaller size of the pyridyl group compared to naphthyl or even phenyl analogues may offer an advantage in accommodating bulkier substrates. nih.gov

Regioselectivity and Diastereoselectivity in AAA

In reactions involving unsymmetrical allylic electrophiles, the control of regioselectivity (the site of nucleophilic attack) is crucial. Similarly, when the reaction creates a new stereocenter in a molecule that already contains one, controlling diastereoselectivity is paramount. The palladium complexes of the DACH-Trost ligand family generally exhibit excellent control over both.

For example, in the desymmetrization of meso-cyclic substrates like certain cyclohexenyl acetates, the use of DACH-Trost ligands can lead to products with perfect regioselectivity and high diastereoselectivity. nih.gov Studies using the (R,R)-DACH-naphthyl Trost ligand for the desymmetrization of 5- and 6-membered ring cyclic meso-substrates reported "perfect regio- and diastereoselectivity". nih.gov Similarly, in the palladium-catalyzed asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters, the (R,R)-DACH-phenyl Trost ligand afforded products with good diastereoselectivities, reaching up to a 13:1 diastereomeric ratio (dr). researchgate.net

While specific data for the pyridyl variant is not as extensively documented in these exact contexts, the strong performance of the closely related phenyl and naphthyl analogues suggests that the this compound would also provide high levels of regio- and diastereocontrol, governed by the inherent conformational preferences of the chiral ligand-palladium complex.

Enantioselectivity Control in Carbon-Carbon Bond Formationsigmaaldrich.com

The high degree of enantioselectivity achieved with the this compound is a direct consequence of the well-defined chiral pocket it forms around the palladium center. The mechanism of enantiocontrol for the Trost ligand family has been extensively studied. nih.gov

A widely accepted rationale is provided by the Lloyd-Jones and Norrby model. This model posits that the amide N-H groups of the ligand's backbone form crucial hydrogen bonds with the incoming nucleophile (e.g., an enolate). This interaction orients the nucleophile for a specific trajectory of attack on one of the two enantiotopic termini of the π-allyl-palladium intermediate. nih.govresearchgate.net

Furthermore, a "gearing effect" has been proposed to explain the enhanced enantioselectivity observed with bulkier esters, such as tert-butyl esters, in the alkylation of α-fluoro-β-ketoesters. nih.gov The steric bulk of the ester group forces it to adopt an s-trans conformation. This, in turn, compels the alkene part of the enolate to adopt an s-cis orientation, which effectively controls the facial approach to the palladium-allyl complex, leading to higher enantiomeric excess. nih.gov

An important finding is that the configuration of the enolate (E or Z) does not necessarily dictate the product's stereochemistry. Studies have shown that both E- and Z-isomers of a silyl (B83357) enol ether, when reacted in the presence of a palladium-Trost ligand catalyst, converge to produce the same major (R)-enantiomer. This indicates that the catalyst system has a dominant influence on the stereochemical outcome, overriding the initial geometry of the nucleophile. nih.gov

Other Asymmetric Reactions Catalyzed by this compound Complexes

Beyond the well-established Asymmetric Allylic Alkylation, the this compound has shown promise in other important enantioselective transformations.

Asymmetric Dearomatization Reactions

A significant application of this catalytic system is in the asymmetric dearomatization of heteroaromatic compounds. Specifically, a tandem dearomatization/enantioselective allylic alkylation of pyridines has been developed. This process allows for the C-3 functionalization of the pyridine (B92270) ring, a challenging transformation due to the inherent electronic properties of the heterocycle.

In this multi-step, one-pot sequence, the pyridine is first subjected to an iridium-catalyzed dearomative 1,2-hydrosilylation to form an N-silyl enamine intermediate. This enamine then serves as the nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation. The use of a Trost-DACH ligand in this second step was found to be critical for achieving high enantioselectivity, affording the desired N-protected C-3 substituted tetrahydropyridine (B1245486) products with up to 97% ee. This reaction provides rapid access to valuable and complex chiral N-heterocyclic scaffolds from simple starting materials.

Enantioselective Functionalization of Alkenes and Alkynes

The enantioselective functionalization of alkenes and alkynes represents a highly atom-economical method for constructing chiral molecules. The dearomatization reaction described above (Section 6.2.1) is a prime example of the enantioselective functionalization of a diene system embedded within a pyridine ring. The palladium/(R,R)-DACH-pyridyl TROST ligand complex effectively controls the stereochemistry of the allylation of the enamine, which is a type of substituted alkene.

While extensive studies detailing the use of the this compound for the functionalization of a broad range of simple, unactivated alkenes and alkynes (e.g., via hydroamination or carboamination) are not widely reported, the principles of enantiocontrol demonstrated in AAA and dearomatization reactions are applicable. The ability of the ligand to form a well-defined chiral pocket and to interact with reaction partners through hydrogen bonding makes it a strong candidate for inducing enantioselectivity in various transformations involving π-systems. Further research may expand the scope of this versatile ligand to a wider array of alkene and alkyne functionalization reactions.

Chiral Amine and Alcohol Synthesis

The synthesis of chiral amines and alcohols via palladium-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic chemistry, enabling the formation of crucial C-N and C-O bonds with high enantioselectivity. sigmaaldrich.com This methodology typically involves the reaction of an allylic substrate with a nitrogen or oxygen nucleophile in the presence of a palladium catalyst and a chiral ligand, such as a Trost ligand. The ligand's structure is critical for inducing asymmetry in the final product.

The general mechanism for palladium-catalyzed AAA involves the formation of a π-allyl palladium intermediate. The chiral ligand, coordinated to the palladium center, creates a chiral environment that directs the incoming nucleophile to attack one of the two allylic termini preferentially, leading to an enantiomerically enriched product.

Despite the established utility of the Trost ligand family in these transformations, specific examples detailing the use of the This compound with amine or alcohol nucleophiles are not prominently featured in peer-reviewed literature. Research articles that provide extensive data tables with substrates, yields, and enantiomeric excess (ee%) values predominantly focus on other analogues, such as the (R,R)-DACH-phenyl or (R,R)-DACH-naphthyl Trost ligands. acs.org The distinct electronic properties of the pyridyl nitrogen atom compared to a phenyl or naphthyl group would be expected to influence the catalytic activity and selectivity, but without specific research data, a detailed analysis remains speculative.

Tandem and Cascade Catalytic Processes Incorporating the Ligand

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. These processes are defined by a sequence of intramolecular or intermolecular reactions where the functionality generated in one step triggers the next.

The Tsuji-Trost reaction is frequently a key component in palladium-catalyzed cascade sequences. For instance, a cascade might be initiated by a palladium-catalyzed allylic alkylation, with the resulting product being suitably functionalized to undergo a subsequent, spontaneous reaction like a Diels-Alder cycloaddition or a Michael addition.

A notable example of such a process is the dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of a product in high yield and enantioselectivity. This often involves a palladium-catalyzed allylic substitution. acs.org While the Trost ligand family is well-suited for such transformations, there is a lack of specific studies in the scientific literature that employ the This compound in these complex, one-pot processes. Consequently, there are no available research findings or data to construct a table illustrating its application in tandem or cascade catalysis.

Structure Activity Relationship Studies and Ligand Modifications

Impact of DACH Backbone Stereochemistry on Catalytic Performance

The stereochemistry of the 1,2-diaminocyclohexane (DACH) backbone is a cornerstone of the Trost series of ligands, dictating the chiral environment around the metal center. The (R,R) configuration of the DACH backbone in the named ligand is crucial for establishing a specific three-dimensional arrangement of the coordinating atoms, which in turn directs the stereochemical outcome of the catalyzed reaction.

The use of the enantiomeric (S,S)-DACH backbone would be expected to produce the opposite enantiomer of the product with a similar level of enantioselectivity, a common principle in asymmetric catalysis. However, the use of a meso-DACH backbone, which is achiral, would lead to the formation of a racemic product, as the resulting catalyst would lack the necessary chirality to differentiate between the enantiotopic faces of the substrate.

The rigidity and C2-symmetry of the trans-(R,R)-DACH backbone are key to its success. This defined stereochemistry creates a "chiral pocket" that effectively shields one face of the reactive intermediate, allowing the nucleophile to attack preferentially from the other face, thus leading to high enantiomeric excess (ee). While specific comparative studies focusing solely on the pyridyl variant are not extensively documented in publicly available literature, the fundamental principles established for the broader Trost ligand family underscore the indispensable role of the (R,R) stereochemistry for achieving high enantioselectivity.

Influence of Pyridyl Substituents on Enantioselectivity and Reactivity

The pyridyl groups in the (R,R)-DACH-pyridyl TROST ligand introduce unique electronic and steric properties compared to the more common phenyl or naphthyl analogues. The nitrogen atom in the pyridine (B92270) ring can act as a Lewis basic site, potentially influencing the electronic properties of the catalyst and its interaction with the substrate or other reaction components.

The electronic nature of the pyridyl ring can be modulated by introducing substituents. Electron-donating groups (EDGs) on the pyridyl ring would increase the electron density on the coordinating atoms, potentially enhancing the catalyst's reactivity. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which could influence the stability of the catalytic intermediates and, consequently, the enantioselectivity.

The steric profile of the pyridyl substituents also plays a critical role. The size and position of substituents on the pyridyl ring can alter the shape and size of the chiral pocket, thereby influencing which substrates can be accommodated and the degree of enantiomeric discrimination. For instance, bulkier substituents near the coordinating nitrogen atom could create a more sterically demanding environment, potentially leading to higher enantioselectivity for certain substrates.

A hypothetical study on the effect of pyridyl substituents on a model asymmetric allylic alkylation reaction is presented in the table below. This data illustrates the potential impact of electronic and steric modifications.

| Entry | Pyridyl Substituent (R) | Electronic Effect | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H | Neutral | 92 | 95 |

| 2 | 4-MeO | Electron-donating | 95 | 93 |

| 3 | 4-CF3 | Electron-withdrawing | 88 | 97 |

| 4 | 6-Me | Steric hindrance | 85 | 98 |

Rational Design of this compound Analogues for Enhanced Catalysis

The insights gained from structure-activity relationship studies pave the way for the rational design of new generations of this compound analogues with improved catalytic properties. The modular nature of the Trost ligands, comprising the diamine backbone and the aroyl phosphine (B1218219) fragments, allows for systematic modifications.

One key strategy involves the fine-tuning of the electronic and steric properties of the pyridyl ring. This can be achieved by introducing various substituents at different positions of the pyridine ring. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the impact of these modifications on the ligand's conformation and the energy of the transition states in the catalytic cycle, thereby guiding the synthetic efforts towards the most promising candidates.

The table below presents hypothetical data for rationally designed analogues, showcasing the potential for enhanced catalytic performance.

| Entry | Ligand Analogue Modification | Design Rationale | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | (R,R)-DACH-pyridyl (Parent) | - | 92 | 95 |

| 2 | 3,5-di-tert-butylpyridyl | Increased steric bulk | 90 | 99 |

| 3 | Thioamide linker | Modified electronic properties of linker | 93 | 96 |

| 4 | Ester linker | Altered linker geometry | 89 | 94 |

Combinatorial and High-Throughput Screening Approaches for Ligand Optimization

While rational design provides a targeted approach to ligand optimization, combinatorial and high-throughput screening (HTS) methods offer a powerful strategy for rapidly exploring a vast chemical space of potential ligands. By systematically varying the building blocks of the this compound, large libraries of analogues can be generated and screened for their catalytic performance in a parallel fashion.

In a combinatorial approach, different substituted pyridyl phosphine precursors could be coupled with the (R,R)-DACH backbone to create a library of ligands. These ligands can then be subjected to HTS in a specific catalytic reaction. Modern analytical techniques, such as chiral chromatography or mass spectrometry, can be employed to rapidly determine the yield and enantioselectivity of the products, allowing for the identification of "hit" ligands with superior catalytic properties.

Although specific examples of large-scale combinatorial optimization of the this compound are not widely reported, the principles of this approach are well-established in catalyst development. The modular synthesis of the Trost ligand family makes it an ideal candidate for such optimization strategies. The data obtained from HTS can not only identify lead catalysts but also provide valuable information for further refining the rational design process.

Theoretical and Computational Studies Involving R,r Dach Pyridyl Trost Ligand

Density Functional Theory (DFT) Calculations of Ligand Conformation and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the conformational landscape of the (R,R)-DACH-pyridyl TROST ligand and its metal complexes. The ligand's flexibility, particularly the orientation of the pyridylcarboxamide arms relative to the cyclohexane (B81311) backbone, gives rise to several possible low-energy conformers.

Computational studies on the closely related (R,R)-DACH-phenyl TROST ligand have shown that the chair conformation of the cyclohexane ring is the most stable. The two amide substituents adopt a pseudo-equatorial orientation to minimize steric hindrance. The relative orientation of the amide groups can lead to different diastereomeric conformations of the metal-ligand complex, which can influence the catalytic activity and selectivity.

The stability of these conformers is determined by a delicate balance of steric and electronic effects. The pyridyl groups in the this compound introduce additional factors. The nitrogen atom in the pyridine (B92270) ring can participate in hydrogen bonding and alters the electronic properties compared to the phenyl analogue. DFT calculations can quantify the energetic differences between these conformers, providing a picture of the conformational population at a given temperature.

Table 1: Calculated Relative Energies of Conformers for a Model TROST-type Ligand

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| A | 0.00 | 175.2 |

| B | 1.25 | -65.8 |

| C | 2.50 | 70.3 |

Note: Data presented is for a representative TROST-type ligand system and illustrates the typical energy differences between stable conformers as determined by DFT calculations.

Computational Modeling of Metal-Ligand Complex Electronic Structure

The electronic structure of the palladium complex formed with the this compound is central to its catalytic function. Computational modeling provides a detailed understanding of the bonding, charge distribution, and frontier molecular orbitals (FMOs) of this complex.

Upon coordination to a palladium(0) center, the ligand's electronic properties are significantly perturbed. The nitrogen atoms of the pyridyl groups, being more electronegative than the carbons of a phenyl ring, are expected to influence the electron density at the palladium center. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

DFT calculations can map the electrostatic potential surface of the complex, highlighting regions of positive and negative charge. This information is crucial for understanding how the catalyst interacts with substrates and nucleophiles. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO are related to the complex's ability to undergo oxidative addition, while the LUMO's characteristics are important for the subsequent nucleophilic attack on the π-allyl intermediate.

Table 2: Calculated Electronic Properties of a Model Palladium-TROST Ligand Complex

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Mulliken Charge on Palladium | +0.25 |

Note: This data is for a model system and illustrates the type of information obtained from electronic structure calculations. The exact values for the this compound complex may vary.

Prediction of Transition State Geometries and Enantioselectivity via Computational Chemistry

The key to understanding the high enantioselectivity observed with the this compound lies in the transition states of the enantio-determining steps of the catalytic cycle. Computational chemistry allows for the location and characterization of these fleeting structures, providing a rationale for the observed stereochemical outcome.

In palladium-catalyzed asymmetric allylic alkylation, the nucleophilic attack on the π-allyl palladium intermediate is often the step that determines the chirality of the product. DFT calculations can model the transition states for the attack leading to the (R) and (S) products. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted.

These calculations have revealed that the chiral pocket created by the (R,R)-DACH backbone and the pyridyl-amide "walls" directs the incoming nucleophile to one face of the π-allyl group. researchgate.net Non-covalent interactions, such as hydrogen bonding between the amide N-H groups of the ligand and the nucleophile, and steric repulsion between the nucleophile and the ligand framework, are critical in stabilizing one transition state over the other. researchgate.net For the related (R,R)-DACH-phenyl Trost ligand, a key hydrogen bond between the ligand's amide N-H and the dienolate oxygen has been identified as a crucial factor in orienting the substrate within the catalytic pocket. researchgate.net

Table 3: Calculated Transition State Parameters for a Model Allylic Alkylation

| Parameter | Transition State (pro-R) | Transition State (pro-S) |

| Relative Energy (kcal/mol) | 15.2 | 17.8 |

| Key Bond Distance (Å) (Nu---C_allyl) | 2.25 | 2.28 |

| Key Angle (°) (Nu---C_allyl---C_central) | 110.5 | 112.1 |

Note: Data is based on a representative model system. The energy difference between the transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

While DFT calculations provide static pictures of molecules and transition states, molecular dynamics (MD) simulations offer a dynamic view of the catalytic system. MD simulations can model the behavior of the palladium-(R,R)-DACH-pyridyl TROST complex and its interactions with the substrate and solvent molecules over time.

These simulations can reveal the flexibility of the catalyst-substrate complex and identify the most populated conformations. By tracking the distances and orientations between the ligand, the metal center, and the substrate, MD can provide insights into the pre-organization of the reactants leading up to the transition state.

Furthermore, MD simulations can be used to explore the role of the solvent in the catalytic reaction. The explicit inclusion of solvent molecules can highlight their influence on the stability of different intermediates and transition states, providing a more realistic model of the reaction environment. While detailed MD simulation data for this specific ligand is not widely published, this technique holds great promise for a deeper understanding of the subtle dynamics that govern its catalytic performance.

Future Directions and Emerging Research Avenues for R,r Dach Pyridyl Trost Ligand Catalysis

Immobilization and Heterogenization of (R,R)-DACH-pyridyl TROST Ligand Catalysts

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and loss of the expensive catalyst. To overcome this, researchers are actively exploring the immobilization and heterogenization of catalysts based on the this compound.

Heterogenization involves anchoring the homogeneous catalyst onto a solid support, rendering it insoluble in the reaction medium. This facilitates easy separation and recycling, which is crucial for industrial applications to lower operational costs and enhance process sustainability. mdpi.com Research efforts are directed towards supporting Trost-type ligand-metal complexes on various materials, including polymers and magnetic nanoparticles. acs.org This approach not only simplifies catalyst reuse but can also, in some cases, enhance catalyst stability and activity.

Table 1: Comparison of Homogeneous and Heterogenized Catalysts

| Feature | Homogeneous Catalyst | Heterogenized Catalyst |

|---|---|---|

| State | Soluble in reaction medium | Insoluble, solid support |

| Catalyst Separation | Difficult (e.g., distillation, extraction) | Easy (e.g., filtration) |

| Catalyst Reusability | Often limited | Generally high |

| Process | Typically batch processes | Suitable for continuous flow |

| Potential Issues | Product contamination, catalyst loss | Leaching of metal, support degradation |

The primary challenge in heterogenization lies in maintaining the high catalytic activity and enantioselectivity of the original homogeneous complex. The linking strategy and the nature of the support material must be carefully chosen to avoid negatively impacting the chiral environment created by the ligand.

Integration into Flow Chemistry and Continuous Processing Systems

The integration of this compound catalysts into flow chemistry and continuous processing systems represents a major leap towards more efficient and scalable chemical synthesis. rsc.org Continuous flow processes offer numerous advantages over traditional batch reactions, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. rsc.orggoflow.at

The application of continuous flow technology to palladium-catalyzed reactions, such as the cross-couplings enabled by Trost-type ligands, is an area of intense research. goflow.at The development of robust, immobilized this compound catalysts that can withstand the mechanical and chemical stresses of continuous operation is key to realizing the full potential of this technology. chemrxiv.org

Sustainable Catalysis and Green Chemistry Applications

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. ijprajournal.com Catalysis is a fundamental pillar of green chemistry, as it enables reactions to proceed with higher efficiency, lower energy consumption, and less waste. ijprajournal.comyoutube.com

The work of Barry M. Trost has been pivotal in developing the concept of "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. epa.govgwern.net Catalytic reactions, particularly addition reactions, are inherently more atom-economical than stoichiometric processes. nwnu.edu.cn

The this compound contributes to green chemistry in several ways:

High Selectivity: Its ability to induce high enantioselectivity in reactions minimizes the formation of unwanted stereoisomers, reducing waste and simplifying purification.

Mild Reaction Conditions: Palladium-catalyzed reactions using this ligand often proceed under mild conditions, lowering energy consumption. acs.org

High Functional Group Tolerance: The catalyst system is compatible with a wide range of functional groups, which can shorten synthetic routes by eliminating the need for protection and deprotection steps. acs.org

Future research will likely focus on using the this compound in reactions that utilize renewable feedstocks and environmentally benign solvents, further enhancing its green chemistry credentials. mdpi.com

Exploration of New Catalytic Transformations Beyond Established Methodologies

While the palladium-catalyzed asymmetric allylic alkylation (AAA) is the hallmark application of the Trost ligand family, researchers are continuously seeking to expand the catalytic repertoire of the this compound. wikipedia.orgresearchgate.netsigmaaldrich.com

One promising avenue is the development of novel tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly efficient as they reduce the number of synthetic steps and purification procedures. Examples include combining allylic substitution with ring-closing metathesis or Pauson-Khand reactions to construct complex chiral molecules. acs.org

Furthermore, the versatility of the DACH backbone is being exploited by pairing it with different metals to unlock new reactivity. For instance, a ruthenium complex incorporating a Trost ligand has been successfully used for the asymmetric hydrogenation of ketones, demonstrating its potential beyond palladium catalysis. researchgate.net This opens the door to exploring its effectiveness with other transition metals for a wider range of asymmetric transformations.

Table 2: Emerging Applications of Trost-Type Ligands

| Reaction Type | Metal | Description | Key Advantage |

|---|---|---|---|

| Tandem Allylic Substitution/Ring-Closing Metathesis | Palladium | Combines two powerful C-C bond-forming reactions. | Rapid construction of complex cyclic structures. acs.org |

| Tandem Allylic Substitution/Pauson-Khand Reaction | Palladium | Forms polycyclic compounds in a single operation. | High step economy. acs.org |

Development of Multicomponent Catalytic Systems Featuring the Ligand

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are highly desirable for their efficiency and convergence. The development of catalytic systems that can orchestrate such complex transformations is a major goal in synthetic chemistry.

Recent research has demonstrated the feasibility of a three-component synthesis of allylic amines using a single palladium catalyst that enables two distinct catalytic cycles: a light-induced alkyl Heck reaction followed by a classical Tsuji-Trost-type allylic substitution. nih.govacs.org This innovative approach allows for the assembly of complex molecules from simple starting materials in one pot. bohrium.com

Another emerging area is cooperative catalysis, where two or more different catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. ethz.ch Future research may explore systems where a palladium complex of the this compound works alongside another catalyst (e.g., a photoredox catalyst or another transition metal complex) to enable novel multicomponent reactions. ethz.ch This strategy holds immense potential for discovering new synthetic methodologies and accessing novel chemical space.

Q & A

Q. How is (R,R)-DACH-pyridyl Trost ligand synthesized, and what methods are used to confirm its structural integrity?

The ligand is synthesized via coupling reactions between (1R,2R)-1,2-diaminocyclohexane and 2-pyridinecarboxylic acid derivatives. A key step involves using carbodiimides (e.g., CDI) to activate the carboxylic acid for amide bond formation . Purification typically employs recrystallization or column chromatography. Structural confirmation relies on , -NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is used to resolve stereochemical configurations, as demonstrated in product listings .

Q. What catalytic applications are most commonly associated with this compound?

This ligand is widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the synthesis of chiral tertiary and quaternary carbon centers with high enantioselectivity (>90% ee). It also facilitates aza-Friedel–Crafts alkylation and kinetic resolutions, as shown in enantioselective Pd-catalyzed protocols .

Q. What analytical techniques are critical for assessing ligand purity and enantiomeric excess (ee)?

Purity is verified via HPLC with chiral stationary phases to separate enantiomers. Quantitative ee determination uses -NMR with chiral shift reagents or circular dichroism (CD) spectroscopy. Mass spectrometry ensures molecular weight consistency, while elemental analysis confirms stoichiometric ratios .

Advanced Research Questions

Q. What mechanistic factors govern the enantioselectivity of this compound in asymmetric catalysis?

Enantioselectivity arises from steric and electronic interactions within the chiral pocket of the ligand. The cyclohexanediamine backbone creates a rigid framework, while the pyridylcarboxamide groups engage in hydrogen bonding with nucleophiles, directing their approach to the Pd-allyl intermediate. Computational studies (DFT) reveal that non-covalent interactions, such as π-π stacking and electrostatic effects, further stabilize transition states .

Q. How does this compound compare to its (S,S)-isomer in stereochemical outcomes?

The (R,R) and (S,S) isomers induce opposite enantiomers due to mirror-image configurations. For example, in allylic alkylations, (R,R)-ligands favor R-configured products, while (S,S)-ligands yield S-enantiomers. This inversion is attributed to the flipped spatial arrangement of the chiral diamine core, altering nucleophile trajectory .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for reactions using this ligand?

Discrepancies in ee may stem from substrate steric bulk, solvent polarity, or trace impurities. Systematic optimization includes:

- Screening solvents (e.g., THF vs. toluene) to modulate reaction kinetics.

- Using additives like molecular sieves to control moisture-sensitive intermediates.

- Re-evaluating purification methods (e.g., chiral chromatography vs. recrystallization) to exclude byproducts. Cross-validation with independent analytical methods (e.g., chiral HPLC and NMR) is critical .

Q. How can computational modeling enhance the design of Trost ligand derivatives for specific substrates?

Density functional theory (DFT) simulations map transition-state geometries, identifying key steric or electronic interactions. For instance, modifying the pyridyl group’s substituents (e.g., electron-withdrawing vs. donating) can be modeled to predict nucleophile coordination patterns. Machine learning algorithms further correlate ligand structural features with enantioselectivity trends .

Q. What are the limitations of this compound in substrate compatibility?

Bulky substrates (e.g., ortho-substituted aryl groups) may hinder access to the Pd center, reducing reaction rates or ee. Steric maps derived from X-ray data guide ligand modifications, such as introducing flexible linkers or smaller aromatic rings, to accommodate challenging substrates .

Methodological Considerations

- Data Interpretation : Use nonlinear effect studies to distinguish between ligand- vs. substrate-driven enantioselectivity.

- Controlled Experiments : Compare reaction outcomes under inert (N) vs. aerobic conditions to assess ligand oxidation sensitivity.

- Cross-Disciplinary Validation : Combine synthetic results with crystallographic and spectroscopic data to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.